molecular formula C23H27N3O B2633452 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one CAS No. 847397-05-1

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B2633452
CAS No.: 847397-05-1
M. Wt: 361.489
InChI Key: WCEDATJMLSSVBI-UHFFFAOYSA-N
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Description

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzodiazoles and pyrrolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of an appropriate o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic conditions to form the benzodiazole ring.

    Alkylation: The benzodiazole ring is then alkylated with butyl halide in the presence of a base such as potassium carbonate to introduce the butyl group.

    Formation of the Pyrrolidinone Ring: The final step involves the reaction of the benzodiazole derivative with a 3,5-dimethylphenylacetic acid derivative under basic conditions to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary but often include binding to active sites or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one: Similar structure but lacks the dimethyl groups on the phenyl ring.

    4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-ol: Similar structure but with a hydroxyl group instead of a ketone.

Uniqueness

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one is unique due to the presence of both the benzodiazole and pyrrolidinone rings, as well as the specific substitution pattern on the phenyl ring

Properties

IUPAC Name

4-(1-butylbenzimidazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-4-5-10-25-21-9-7-6-8-20(21)24-23(25)18-14-22(27)26(15-18)19-12-16(2)11-17(3)13-19/h6-9,11-13,18H,4-5,10,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEDATJMLSSVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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